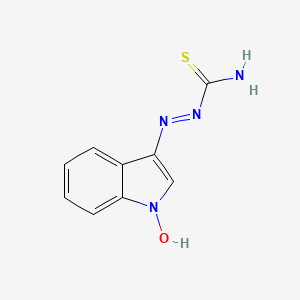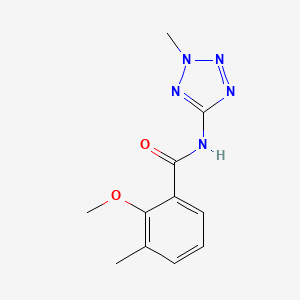
2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with 2-methyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide.
Reduction: Formation of 2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
- 2-Methoxy-3-methyl-N-(2H-tetrazol-5-yl)benzamide
Uniqueness
2-Methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Propiedades
Número CAS |
674364-61-5 |
|---|---|
Fórmula molecular |
C11H13N5O2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-4-6-8(9(7)18-3)10(17)12-11-13-15-16(2)14-11/h4-6H,1-3H3,(H,12,14,17) |
Clave InChI |
QYCFKGKWDIOCKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=NN(N=N2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



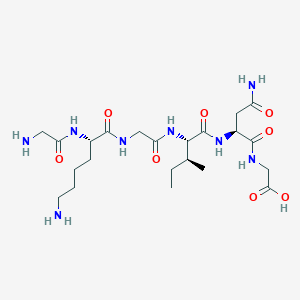
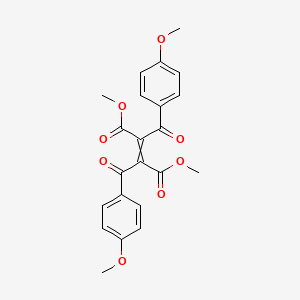
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
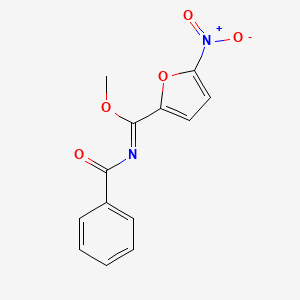


![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
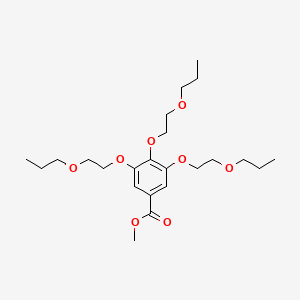

![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)
